molecular formula C10H16ClN5 B12216744 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12216744
M. Wt: 241.72 g/mol
InChI Key: LOGFBQIQDMTKQH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its backbone and substituents. The parent structure is pyrazol-3-amine , a five-membered aromatic ring containing two adjacent nitrogen atoms, with an amine group at position 3. Substituents include:

  • Methyl groups at positions 2 and 5 of the pyrazole ring
  • An N-[(1-methylpyrazol-4-yl)methyl] group attached to the amine nitrogen

The full systematic name is 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride , reflecting both the substitution pattern and the hydrochloride counterion. The molecular formula is $$ \text{C}{12}\text{H}{20}\text{ClN}_{5} $$, with a molecular weight of 269.77 g/mol.

A comparative analysis of related pyrazole derivatives highlights structural nuances (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₂H₂₀ClN₅ 269.77 Dual pyrazole rings, methyl substituents
3-Amino-1-methyl-4-phenylpyrazole HCl C₁₀H₁₂ClN₃ 209.67 Phenyl substituent, single pyrazole core
2,5-Dimethylpyrazole-3-carboxylate C₆H₇N₂O₂⁻ 139.13 Carboxylate functional group

Structural Relationship to Pyrazol-3-Amine Derivatives

Pyrazol-3-amine derivatives share a common scaffold but exhibit diverse biological and chemical properties due to substituent variations. The target compound’s structure integrates two distinct modifications:

  • Methyl Substituents : The 2,5-dimethyl configuration on the primary pyrazole ring enhances steric bulk and electron-donating effects, potentially influencing binding affinities in molecular interactions.
  • Pyrazolylmethyl Branch : The N-[(1-methylpyrazol-4-yl)methyl] group introduces a secondary pyrazole ring, creating a bifunctional architecture. This design mirrors ligands used in coordination chemistry, such as trispyrazolylborate, which utilize pyrazole’s nitrogen atoms for metal binding.

Comparative studies with simpler analogs, such as 3,5-dimethylpyrazole (C₅H₈N₂), reveal that additional functionalization at the amine position significantly alters physicochemical properties. For instance, the hydrochloride salt in the target compound improves aqueous solubility compared to neutral pyrazole derivatives.

Historical Context in Heterocyclic Compound Research

Pyrazole chemistry emerged prominently in the late 19th century, with early syntheses involving condensation reactions between diketones and hydrazines. The seminal work of Ludwig Knorr in 1883 on pyrazole formation laid the groundwork for modern heterocyclic synthesis. Over time, researchers recognized pyrazole’s utility in pharmaceuticals, agrochemicals, and materials science due to its aromatic stability and tunable reactivity.

The target compound’s development reflects advancements in multicomponent reactions and directed functionalization . For example, the introduction of a pyrazolylmethyl group via alkylation or reductive amination represents a strategic approach to diversify pyrazole-based scaffolds. Contemporary studies focus on optimizing such syntheses for high yield and selectivity, leveraging catalysts like palladium or copper for cross-coupling steps.

Historically, pyrazole derivatives have served as:

  • Enzyme inhibitors : Targeting kinases or proteases due to nitrogen lone-pair interactions
  • Ligands in coordination chemistry : Facilitating the formation of metal-organic frameworks (MOFs) or catalytic complexes
  • Agrochemical intermediates : Acting as precursors for herbicides and fungicides

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-4-10(15(3)13-8)11-5-9-6-12-14(2)7-9;/h4,6-7,11H,5H2,1-3H3;1H

InChI Key

LOGFBQIQDMTKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CN(N=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 2,5-dimethylpyrazole with 1-methylpyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities that make it a candidate for drug development:

Anticancer Activity: Research indicates that pyrazole derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds with similar structures exhibit IC50 values in the low micromolar range against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .

Anti-inflammatory Properties: Pyrazole derivatives are recognized for their anti-inflammatory effects. They inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .

Antimicrobial Effects: The compound has been investigated for its antibacterial and antifungal properties. Pyrazole derivatives have demonstrated effectiveness against pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Chemical Synthesis and Research Applications

The synthesis of 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine involves several chemical reactions that can be optimized for various applications:

Building Block in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications to create novel compounds with enhanced biological activities .

Research on Mechanisms of Action: Studies have focused on understanding how this compound interacts with biological targets at the molecular level. It is believed to modulate enzyme activity and receptor interactions, which is crucial for developing targeted therapies .

Case Study 1: Anticancer Potential

In a study published in Pharmaceutical Sciences, researchers synthesized various pyrazole derivatives, including 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine, and tested their efficacy against cancer cell lines. The compound exhibited significant anticancer activity with an IC50 value of approximately 0.39 µM against HCT116 cells, indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of pyrazole derivatives found that the compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory conditions such as arthritis or chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogues

Compound Name Core Structure Substituent (R Group) Salt Form Therapeutic Indication (Inferred)
2,5-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride Pyrazole (1-Methylpyrazol-4-yl)methyl Hydrochloride Viral infections (potential)
2,5-Dimethyl-N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine (Pyridin-4-yl)methyl Not specified Viral infections (explicit)
2,6-Dimethyl-N-((pyridin-4-yl)methyl)imidazo[1,2-b]pyridazin-8-amine Imidazo[1,2-b]pyridazine (Pyridin-4-yl)methyl Not specified Viral infections (explicit)

Key Observations:

Core Heterocycle Differences: The pyrazole core (target compound) is simpler and less aromatic than the fused pyrazolo[1,5-a]pyrimidine or imidazo[1,2-b]pyridazine systems in analogues. Fused systems (e.g., pyrazolo[1,5-a]pyrimidine) offer extended π-conjugation, which could enhance target affinity but reduce solubility .

Substituent Variations: The (1-methylpyrazol-4-yl)methyl group in the target compound introduces a secondary pyrazole ring, which may participate in hydrogen bonding or π-π stacking.

Salt Form :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to free-base analogues, a critical factor in drug formulation and bioavailability.

Research Findings and Implications

  • Synthetic Accessibility : Pyrazole derivatives are generally synthetically tractable, enabling rapid diversification for structure-activity relationship (SAR) studies. The target compound’s synthesis likely follows standard alkylation and salt-formation protocols .
  • Biological Activity : Patent data suggest that pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine derivatives exhibit explicit antiviral activity. The target compound’s pyrazole core may confer similar activity but with a distinct pharmacokinetic profile due to differences in lipophilicity and metabolic stability .

Biological Activity

2,5-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure and multiple nitrogen atoms, is being explored for various therapeutic applications, particularly in oncology and inflammation.

The molecular formula of this compound is C10H16ClN5, with a molecular weight of approximately 241.72 g/mol. Its synthesis typically involves the reaction of 2,5-dimethylpyrazole with 1-methylpyrazole-4-carbaldehyde in solvents like dichloromethane or tetrahydrofuran under controlled conditions .

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Various studies have demonstrated that compounds containing pyrazole scaffolds can inhibit the growth of several cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR .
  • Anti-inflammatory Effects : Pyrazole derivatives have also shown potential as anti-inflammatory agents, contributing to their therapeutic appeal .

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrazole derivatives. For instance:

  • In vitro Studies : A study evaluated the cytotoxic effects of various pyrazole compounds against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). Compounds with specific substitutions on the pyrazole ring exhibited enhanced antiproliferative activity .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to target multiple pathways involved in tumor growth and survival. For example, certain derivatives have been found to inhibit Aurora-A kinase and VEGF-induced proliferation in endothelial cells .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • Study on MCF7 Cell Line : A derivative was tested against the MCF7 cell line, showing an IC50 value of 0.01 µM, indicating potent cytotoxicity compared to standard treatments .
  • Evaluation Against Multiple Cell Lines : Compounds were screened against various cancer cell lines (e.g., HepG2, HCT116) with IC50 values ranging from 0.03 µM to 3.3 µM, demonstrating significant growth inhibition .

Data Tables

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMDA-MB-2310.01Aurora-A kinase inhibition
Compound BHepG20.03EGFR inhibition
Compound CHCT1163.3Topoisomerase II inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.